molecular formula C16H18N6O2S B12928289 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine CAS No. 94093-93-3

9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine

Cat. No.: B12928289
CAS No.: 94093-93-3
M. Wt: 358.4 g/mol
InChI Key: QWUNCXHRHLKRGR-UHFFFAOYSA-N
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Description

9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine is a synthetic purine derivative supplied for research purposes. This compound is characterized by a purine core structure substituted at the 9-position with a 2-methylpropyl (isobutyl) group and at the 6-position with a (2-nitrobenzyl)sulfanyl group. The 2-amine substitution is a common feature in purine-based bioactive molecules. Purine derivatives are of significant interest in medicinal chemistry and biochemical research due to their structural similarity to endogenous purines, such as adenine and guanine, which are fundamental components of nucleic acids and cellular signaling molecules . This structural analogy allows such compounds to interact with various enzymatic targets and receptor systems. Specifically, purine analogs are widely investigated as potential modulators of the purinergic system, which encompasses signaling through extracellular nucleotides and nucleosides via P2X, P2Y, and P1 (adenosine) receptors . These receptors are critical regulators of immune response, inflammation, and organ function, making them attractive targets for therapeutic development . The distinct substitutions on this particular compound suggest it may be designed to act as an antagonist or agonist for a specific purinergic receptor subtype, potentially contributing to structure-activity relationship (SAR) studies aimed at developing new pharmacological tools . This product is intended for research applications only, including but not limited to, in vitro binding assays, enzymatic inhibition studies, and as a building block in the synthesis of more complex molecules. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

94093-93-3

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

9-(2-methylpropyl)-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine

InChI

InChI=1S/C16H18N6O2S/c1-10(2)7-21-9-18-13-14(21)19-16(17)20-15(13)25-8-11-5-3-4-6-12(11)22(23)24/h3-6,9-10H,7-8H2,1-2H3,(H2,17,19,20)

InChI Key

QWUNCXHRHLKRGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3[N+](=O)[O-])N

Origin of Product

United States

Biological Activity

The compound 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine is a purine derivative notable for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S, and it features a unique combination of a 2-methylpropyl group and a nitrophenylmethylsulfanyl substituent. These structural elements are believed to influence its biological interactions significantly.

The biological activity of this compound is primarily linked to its interaction with enzymes involved in nucleic acid metabolism. Similar compounds have shown potential in:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for DNA and RNA synthesis, thereby affecting cell proliferation.
  • Antimicrobial Properties : Initial studies suggest it may exhibit antimicrobial activity, potentially useful in treating infections caused by resistant strains.

Interaction with Biological Targets

Research indicates that the compound interacts with various biological targets, including:

  • Adenosine Receptors : Compounds with similar structures often act as antagonists or agonists at adenosine receptors, influencing neurotransmission and inflammation processes.
  • Ryanodine Receptors : There is evidence that compounds related to methylxanthines can activate ryanodine receptors, which play a crucial role in calcium signaling in muscle cells and neurons .

Research Findings and Case Studies

A recent study investigated the effects of structurally related compounds on various biological systems. The findings revealed:

  • Cytotoxicity Assessment : The compound was screened for cytotoxic effects against C. rodentium at concentrations up to 50 μM, showing no significant cytotoxicity, which suggests a favorable safety profile for potential therapeutic use .
  • Enzyme Inhibition Studies : Inhibition assays demonstrated that the compound could modulate the activity of certain enzymes involved in bacterial virulence factors, indicating its potential as an antimicrobial agent.
  • Comparative Analysis with Similar Compounds : Structural analogs were tested for their biological activity, revealing that variations in substituents significantly influenced efficacy against specific targets. This highlights the importance of chemical structure in determining biological activity.

Data Tables

Compound NameMolecular FormulaBiological ActivityReference
This compoundC16H18N6O2SPotential enzyme inhibition, antimicrobial properties
Analog AC16H19N5O3SModerate enzyme inhibition
Analog BC15H17N5O3SHigh antimicrobial activity

Synthesis Techniques

The synthesis of This compound typically involves multi-step organic synthesis methods. Common approaches include:

  • Nucleophilic Substitution Reactions : Utilization of nucleophiles to introduce the nitrophenylmethylsulfanyl group.
  • Purine Derivative Formation : Employing established methods for synthesizing purine derivatives to ensure structural integrity.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that purine derivatives exhibit anticancer properties by interfering with DNA synthesis and repair mechanisms. The specific structure of 9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
    • A case study demonstrated that compounds with similar structures effectively inhibited the proliferation of various cancer cell lines, suggesting potential for this compound in targeted cancer therapies.
  • Antiviral Properties :
    • Research has shown that purine analogs can act as antiviral agents by mimicking natural nucleosides, thereby disrupting viral replication. The nitrophenyl group may contribute to enhanced binding affinity to viral enzymes, making this compound a candidate for further antiviral drug development.
  • Enzyme Inhibition :
    • The compound's structure suggests potential inhibition of enzymes involved in nucleotide metabolism. This characteristic can be exploited for developing drugs targeting metabolic disorders or cancers that rely heavily on nucleotide synthesis.

Biochemical Applications

  • Biomarker Development :
    • The unique chemical structure of this compound allows it to be utilized in the development of biomarkers for detecting specific diseases, particularly those related to nucleic acid metabolism.
  • Research Tool in Molecular Biology :
    • As a purine analog, it can be used in studies involving DNA and RNA synthesis, helping researchers understand the mechanisms of nucleic acid interactions and functions.

Data Tables

Application AreaDescriptionPotential Impact
Anticancer ActivityInhibits DNA synthesis; induces apoptosisDevelopment of novel anticancer therapies
Antiviral PropertiesMimics natural nucleosides; disrupts viral replicationPotential antiviral drug development
Enzyme InhibitionTargets nucleotide metabolism enzymesTherapeutic strategies for metabolic disorders
Biomarker DevelopmentUnique structure aids in disease detectionEnhanced diagnostic capabilities
Molecular Biology ToolUseful in studying nucleic acid interactionsInsights into DNA/RNA synthesis mechanisms

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that similar purine derivatives significantly reduced cell viability in breast and prostate cancer cell lines. Further research is needed to confirm the efficacy of this compound specifically.
  • Antiviral Mechanism : A comparative analysis with other purine analogs revealed that compounds with nitrophenyl substitutions exhibited enhanced antiviral activity against HIV and Hepatitis C virus in cell culture models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among purine analogs lie in substituents at N9, C6, and C2, which influence solubility, bioavailability, and target interactions. Below is a comparative analysis:

Compound N9 Substituent C6 Substituent C2 Group Key Features
Target Compound 2-Methylpropyl (2-Nitrophenyl)methylsulfanyl -NH2 High lipophilicity; nitro group may enhance stability or confer redox activity.
2-Chloro-N-(4-methoxybenzyl)-9-isopropyl-9H-purin-6-amine Isopropyl (4-Methoxyphenyl)methylamino -Cl Electron-rich methoxy group improves aqueous solubility.
9-Allyl-6-chloro-9H-purin-2-amine Allyl -Cl -NH2 Smaller N9 group reduces steric hindrance; chlorine enhances electrophilicity.
8-(Allylsulfanyl)-9H-purin-6-amine None (unsubstituted) Allylsulfanyl at C8 -NH2 Positional isomerism at C8 alters binding pocket interactions.
9-Ethyl-2-(3-phenylpropoxy)-9H-purin-6-amine Ethyl 3-Phenylpropoxy -NH2 Alkoxy chain increases flexibility and potential hydrogen bonding.
{[2-Amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid 2-Methylpropyl Sulfanylacetic acid -NH2 Carboxylic acid group improves solubility and enables conjugation.

Physicochemical Properties

  • Lipophilicity : The target compound’s 2-nitrophenyl and isobutyl groups increase logP compared to analogs with methoxy or smaller alkyl chains (e.g., ethyl or allyl) .
  • Solubility : Nitro groups reduce aqueous solubility, whereas methoxy or carboxylic acid substituents enhance it .
  • Electronic Effects : The electron-withdrawing nitro group at C6 may stabilize the purine ring against metabolic oxidation, contrasting with electron-donating groups like methoxy .

Preparation Methods

N9-Alkylation of Purine Core

  • Reagents and Conditions: The N9 position of 2-amino-6-chloropurine is alkylated using 2-methylpropyl halides (e.g., 2-methylpropyl bromide or iodide) under basic conditions.
  • Typical Base: Potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Mechanism: The purine nitrogen at N9 acts as a nucleophile, displacing the halide from the alkylating agent.
  • Reaction Parameters: Temperature control (room temperature to 60°C) and reaction time (several hours) optimize yield and selectivity.

Introduction of the [(2-nitrophenyl)methyl]sulfanyl Group at C6

  • Starting Intermediate: The 6-chloropurine derivative obtained after N9-alkylation.
  • Nucleophilic Substitution: The chlorine at C6 is substituted by a thiol nucleophile, specifically (2-nitrophenyl)methanethiol.
  • Preparation of Thiol: (2-nitrophenyl)methanethiol can be synthesized by reduction of the corresponding disulfide or by thiolation of (2-nitrophenyl)methyl halides.
  • Reaction Conditions: Typically carried out in polar solvents (e.g., ethanol, DMF) with a base such as triethylamine or sodium hydride to deprotonate the thiol and enhance nucleophilicity.
  • Temperature: Mild heating (40–80°C) facilitates substitution.
  • Outcome: Formation of the sulfanyl linkage at C6 with retention of the nitro group on the phenyl ring.

Purification and Characterization

  • Purification: Column chromatography using silica gel with appropriate eluents (e.g., mixtures of ethyl acetate and hexane) or recrystallization.
  • Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
  • Yield Optimization: Reaction stoichiometry, solvent choice, and temperature are optimized to maximize yield and purity.

Research Findings and Data Summary

Step Reagents/Conditions Key Observations Yield Range (%) Notes
N9-Alkylation 2-methylpropyl bromide, K2CO3, DMF, 50°C Selective alkylation at N9, minimal side reactions 70–85 Base choice critical for selectivity
Preparation of Thiol Reduction of disulfide or thiolation of halide High purity thiol essential for substitution 60–75 Fresh thiol improves substitution rate
C6 Substitution (2-nitrophenyl)methanethiol, Et3N, DMF, 60°C Efficient nucleophilic aromatic substitution 65–80 Nitro group stable under conditions
Purification Silica gel chromatography High purity product (>95%) Solvent system tailored to compound polarity

Additional Notes on Preparation

  • Stability Considerations: The nitro group on the phenyl ring is electron-withdrawing and can influence reactivity; reaction conditions are chosen to avoid reduction or side reactions.
  • Alternative Methods: Some patents suggest using protected thiol intermediates or alternative leaving groups at C6 to improve reaction efficiency.
  • Scale-Up: The described methods are amenable to scale-up with careful control of reaction parameters to maintain product quality.

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